

Application Notes and Protocols for SNS-032, a Potent CDK Inhibitor

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Compound of Interest

Compound Name: CL-424032

Cat. No.: B10812802

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Abstract

SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2][3][4] Its mechanism of action involves the disruption of two critical cellular processes: cell cycle progression and transcriptional regulation.[5] By inhibiting CDK2 and CDK7, SNS-032 can induce cell cycle arrest.[2][5] Furthermore, its potent inhibition of CDK7 and CDK9, components of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), effectively blocking transcription.[1][2][6] This transcriptional repression results in the rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP), ultimately triggering apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated the antitumor activity of SNS-032 across a range of human cancer cell lines, making it a compound of significant interest in oncology research and drug development.[1][2][7][8]

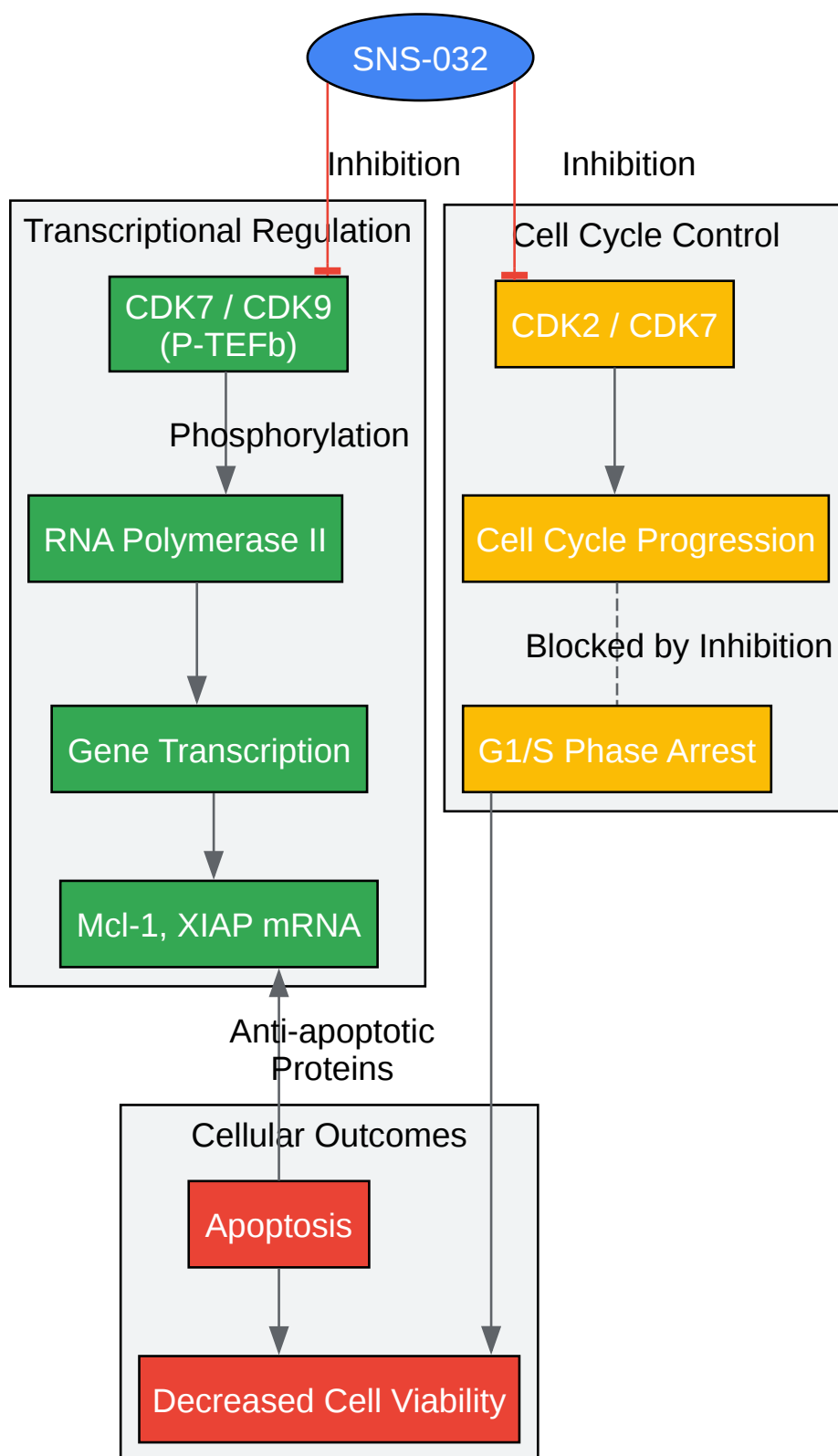
Data Presentation: SNS-032 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for SNS-032 in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.

Cancer Type	Cell Line	IC50 (nM)	Assay Duration	Reference
Breast Cancer	MCF-7	184.0	48 h	[1]
MDA-MB-435	133.6	48 h	[1]	
Ovarian Cancer	A2780	95	72 h	[7]
Multiple Myeloma	HMCL Panel (Sensitive)	150-300	6 h	[2]
HMCL Panel (Intermediate)	~450	6 h	[2]	
HMCL Panel (Resistant)	>1000	6 h	[2]	
RPMI-8226	~300 (IC90)	6 h	[5]	
Diffuse Large B-Cell Lymphoma	SU-DHL-4 (GCB)	<1000	48 h	[7][9]
OCI-LY-1 (GCB)	<1000	48 h	[7][9]	
OCI-LY-19 (GCB)	<1000	48 h	[7][9]	
SU-DHL-2 (ABC)	<1000	48 h	[7][9]	
Non-Small Cell Lung Cancer	A549 (K-Ras mutant)	<500	96 h	[8]
H460 (K-Ras mutant)	<500	96 h	[8]	
H23 (K-Ras mutant)	<500	96 h	[8]	
H1650 (EGFR mutant)	<500	96 h	[8]	
PC9 (EGFR mutant)	<500	96 h	[8]	

H1975 (EGFR mutant)	<500	96 h	[8]	
Lung Tumor Organoids	#154838	2336	96 h	[8]
#135123	1065	96 h	[8]	

Signaling Pathway of SNS-032



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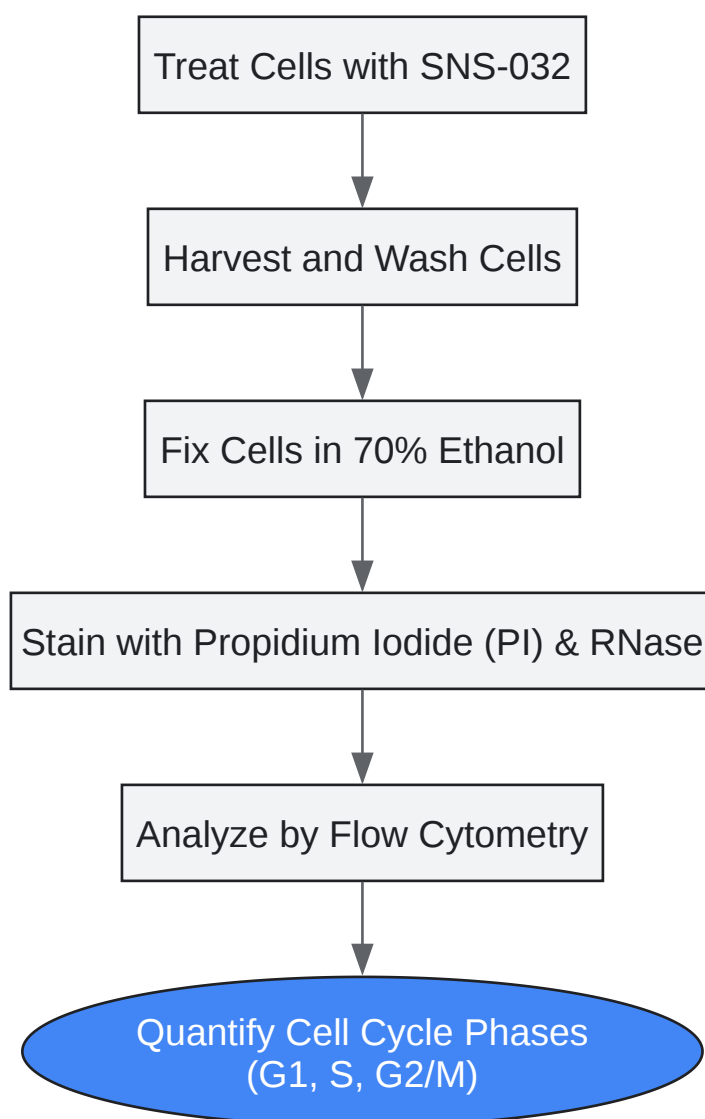
SNS-032 inhibits CDKs, leading to transcriptional repression and cell cycle arrest.

Experimental Protocols

Determination of IC50 Values using MTT Assay

This protocol outlines the steps to determine the concentration of SNS-032 that inhibits the growth of a cancer cell line by 50%.

Experimental Workflow for IC50 Determination



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